N-[(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)carbonyl]glycine
N-[(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)carbonyl]glycine
Brand Name:
Vulcanchem
CAS No.:
665001-30-9
VCID:
VC0461097
InChI:
InChI=1S/C14H15N3O3S/c15-11-8-5-7-3-1-2-4-9(7)17-14(8)21-12(11)13(20)16-6-10(18)19/h5H,1-4,6,15H2,(H,16,20)(H,18,19)
SMILES:
C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NCC(=O)O)N
Molecular Formula:
C14H15N3O3S
Molecular Weight:
305.35g/mol
N-[(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)carbonyl]glycine
CAS No.: 665001-30-9
Main Products
VCID: VC0461097
Molecular Formula: C14H15N3O3S
Molecular Weight: 305.35g/mol
CAS No. | 665001-30-9 |
---|---|
Product Name | N-[(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)carbonyl]glycine |
Molecular Formula | C14H15N3O3S |
Molecular Weight | 305.35g/mol |
IUPAC Name | 2-[(3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonyl)amino]acetic acid |
Standard InChI | InChI=1S/C14H15N3O3S/c15-11-8-5-7-3-1-2-4-9(7)17-14(8)21-12(11)13(20)16-6-10(18)19/h5H,1-4,6,15H2,(H,16,20)(H,18,19) |
Standard InChIKey | ZTMXDMBRIAUJPC-UHFFFAOYSA-N |
SMILES | C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NCC(=O)O)N |
Canonical SMILES | C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NCC(=O)O)N |
PubChem Compound | 1089983 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume